molecular formula C23H16BrN5O2 B11327575 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11327575
M. Wt: 474.3 g/mol
InChI Key: YGXHRLYHZFQXMD-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a benzoxazole ring, a triazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

  • Formation of the Benzoxazole Ring: : The synthesis begins with the formation of the benzoxazole ring. This can be achieved by reacting 4-bromophenylamine with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).

  • Formation of the Triazole Ring: : The next step involves the formation of the triazole ring

  • Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine, such as aniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the benzoxazole ring, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the carboxamide group, reducing it to the corresponding amine.

  • Substitution: : The bromophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted derivatives.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is primarily determined by its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which provide a diverse range of chemical reactivity and biological activity.

Properties

Molecular Formula

C23H16BrN5O2

Molecular Weight

474.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C23H16BrN5O2/c1-14-21(23(30)25-17-5-3-2-4-6-17)26-28-29(14)18-11-12-20-19(13-18)22(31-27-20)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,25,30)

InChI Key

YGXHRLYHZFQXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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